N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene moiety, a dimethylamino group, and a chlorofluorophenyl acetamide structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenol and acetylene derivatives. The dimethylaminoethyl group is then introduced via alkylation reactions using dimethylamine and appropriate alkyl halides. The final step involves the acylation of the intermediate with 2-chloro-6-fluorophenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety is known to interact with enzyme active sites, while the dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions. The chlorofluorophenyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-benzothiophen-3-yl)-2-(methylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-bromo-6-fluorophenyl)acetamide
- N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-methylphenyl)acetamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2OS/c1-24(2)18(15-12-26-19-9-4-3-6-13(15)19)11-23-20(25)10-14-16(21)7-5-8-17(14)22/h3-9,12,18H,10-11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXKWDCDCSLGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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